![molecular formula C32H64O2 B094210 Myristyl stearate CAS No. 17661-50-6](/img/structure/B94210.png)
Myristyl stearate
Overview
Description
Myristyl Stearate Description
Myristyl stearate is a compound that can be understood through the study of its components, myristic acid and stearic acid, which are fatty acids found in various forms within biological systems and materials. Myristic acid is known to be covalently bound to proteins, such as the p60src protein of the Rous sarcoma virus, and plays a role in the protein's life cycle and cellular localization . Stearic acid, on the other hand, is a saturated long-chain fatty acid that is commonly found in nature. The combination of these two fatty acids, myristic and stearic, likely results in a compound with unique physical and chemical properties, potentially useful in various applications.
Synthesis Analysis
The synthesis of myristyl stearate is not directly described in the provided papers. However, it can be inferred that myristyl stearate could be synthesized through an esterification reaction between myristic acid and stearic acid or their derivatives. The attachment of myristic acid to proteins, as observed in the Rous sarcoma virus, indicates that myristic acid can be covalently linked to other molecules, suggesting that a similar process could be used to synthesize myristyl stearate .
Molecular Structure Analysis
The molecular structure of compounds related to myristyl stearate, such as cholesteryl myristate, has been studied using X-ray diffraction. Cholesteryl myristate was found to have a monoclinic unit cell structure, which is nearly identical to that of cholesteryl stearate, except for a larger c parameter in the latter . This suggests that myristyl stearate may also exhibit a monoclinic crystal structure, with the difference in chain length between myristic and stearic acids potentially leading to variations in the unit cell parameters.
Chemical Reactions Analysis
The chemical reactions involving myristic and stearic acids, as components of myristyl stearate, include their behavior in solid-liquid equilibrium. Binary mixtures of ethyl esters of these acids show polymorphism and simple eutectic behavior, with complex behavior observed in mixtures of both saturated esters, ethyl myristate and ethyl stearate . This indicates that myristyl stearate may also participate in similar phase transitions and could exhibit polymorphism or eutectic behavior when mixed with other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of myristyl stearate can be extrapolated from the properties of related compounds. The crystalline structure of cholesteryl myristate and stearate, as well as their behavior upon heating, suggests that myristyl stearate may also have temperature-dependent properties, such as phase transitions and the introduction of imperfections in the crystal structure below the melting point . Additionally, the solid-liquid equilibrium studies of ethyl esters, including ethyl myristate and ethyl stearate, indicate that myristyl stearate could have complex melting and solidification behaviors, potentially including polymorphic transformations .
Scientific Research Applications
Cosmetic Dermatitis and Emulsifier Role : Myristyl stearate is used in cosmetics as an emulsifier. A study highlighted the potential for contact dermatitis from various cosmetic ingredients, including myristyl stearate derivatives. This study underscores the importance of considering potential allergic reactions in cosmetic formulations (Maibach, 1996).
Corrosion Inhibition in Alloys : Research on the efficacy of long-chain alkyl carboxylates, including myristyl stearate, in inhibiting corrosion of magnesium alloys has shown promising results. The study suggests these compounds can form a protective surface film, indicating potential applications in material science and engineering (Dinodi & Shetty, 2014).
Safety in Cosmetics : Myristyl stearate is considered safe as a cosmetic ingredient, particularly as a skin emollient. Toxicological assessments in animal studies have shown low oral toxicity and minimal irritation at cosmetic use concentrations (Liebert, 1985).
Comedogenic Potential in Cosmetics : The comedogenic potential of cosmetic ingredients, including myristyl stearate, has been studied. It's important for products intended for acne-prone skin to avoid ingredients with strong comedogenic properties (Fulton, Pay & Fulton, 1984).
Crystal Structure Analysis : Myristyl stearate's crystal structure has been investigated, providing insights into its physical properties and potential applications in material science (Wendorff & Price, 1973).
Lipid Metabolism Studies : Myristyl stearate's metabolites have been studied for their role in lipid metabolism. This research can inform nutritional science and our understanding of lipid-related health conditions (Hughes et al., 1996).
Thermal Energy Storage Applications : Myristyl stearate and similar compounds have been investigated for their potential in thermal energy storage systems. This research is relevant for developing more efficient energy storage technologies (Fauzi et al., 2016).
Alcohol Consumption Biomarkers in Forensic Science : Myristyl stearate derivatives have been analyzed as potential markers for chronic alcohol consumption, indicating applications in forensic science and toxicology (Pragst et al., 2001).
properties
IUPAC Name |
tetradecyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXBHWLGRWOABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066239 | |
Record name | Myristyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
Record name | Octadecanoic acid, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Myristyl stearate | |
CAS RN |
17661-50-6 | |
Record name | Myristyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17661-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myristyl stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Myristyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3748IN84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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